N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide
Description
N,3,5-Trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a multifunctional structure. The pyrazole core is substituted at positions 1, 3, 4, and 5:
- Position 1: A 4-(propan-2-yl)benzenesulfonyl group, providing steric bulk and hydrophobicity.
- Positions 3 and 5: Methyl groups, contributing to steric hindrance and stability.
Its synthesis likely involves sequential sulfonylation and functionalization steps, analogous to related compounds .
Properties
IUPAC Name |
N,3,5-trimethyl-N-phenyl-1-(4-propan-2-ylphenyl)sulfonylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-15(2)18-11-13-20(14-12-18)29(25,26)24-17(4)21(16(3)22-24)30(27,28)23(5)19-9-7-6-8-10-19/h6-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVJFBXYJDJRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)C)C)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrazole with N-phenyl-4-(propan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole-4-thiol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 27: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
- Structural Differences: Pyrazole Substituents: 4-Butyl and 3,5-dimethyl groups (vs. N,3,5-trimethyl and N-phenyl in the target compound). Sulfonamide Linkage: Connected to a pyridine ring and a 4-chlorophenylcarbamoyl group (vs. isopropylbenzenesulfonyl and N-phenyl groups).
Synthesis : Yield of 76% via coupling of a pyridinesulfonamide with 4-chlorophenyl isocyanate .
- Implications : The pyridine-carbamoyl moiety may enhance binding to aromatic residues in enzymes, contrasting with the target compound’s sulfonamide-phenyl interaction.
Compound 32: 4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide
Structural Differences :
- Core Heterocycle : Thiazole ring replaces the isopropylbenzene group in the target compound.
- Pyrazole Substituents : 1,3,5-Trimethyl (vs. N,3,5-trimethyl and N-phenyl).
- Key Features : The thiazole’s sulfur atom may facilitate metal coordination or polar interactions.
Synthesis : Yield of 68% via sulfonyl chloride-amine coupling .
- Implications : The thiazole’s electron-withdrawing nature could alter electronic properties compared to the target compound’s isopropylbenzene group.
Perfluorinated Benzenesulfonyl Compounds
- Structural Contrast : Fluorinated alkyl chains (e.g., heptadecafluorooctyl) replace aromatic/alkyl groups in the target compound .
- Implications : Fluorinated derivatives exhibit extreme hydrophobicity and chemical inertness, suited for industrial applications (e.g., surfactants), whereas the target compound’s structure aligns with bioactive molecules.
Comparative Analysis Table
Key Findings and Implications
Substituent Effects: Electron-Withdrawing Groups (e.g., chlorine in Compound 27, thiazole in 32) enhance polarity and binding specificity.
Synthetic Accessibility :
- Sulfonyl chloride-amine coupling is a common method (yields 68–76%), suggesting scalability for the target compound .
Biological Relevance: Compound 32’s activity as a trypanocidal agent highlights the importance of heterocyclic motifs (e.g., thiazole) in targeting parasitic enzymes . The target compound’s N-phenyl group may similarly engage in hydrophobic interactions.
Biological Activity
N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H25N3O4S
- Molecular Weight : 393.49 g/mol
The presence of both sulfonamide and pyrazole functional groups suggests potential pharmacological activities, particularly in anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
Recent studies have highlighted the compound's anti-inflammatory effects. In vitro assays demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for the inflammatory response. This inhibition suggests that the compound could serve as a potential non-steroidal anti-inflammatory drug (NSAID).
Table 1: COX Inhibition Data
| Compound | COX-1 IC50 (μg/mL) | COX-2 IC50 (μg/mL) |
|---|---|---|
| N,3,5-trimethyl-N-phenyl... | 55.65 | 44.81 |
| Diclofenac Sodium | 54.65 | 90.13 |
The data indicates that N,3,5-trimethyl-N-phenyl... exhibits comparable or superior activity to diclofenac sodium, a standard NSAID.
Anticancer Potential
In addition to anti-inflammatory effects, preliminary studies suggest that this compound may possess anticancer properties. In vitro tests against various cancer cell lines have shown cytotoxic effects, with IC50 values indicating effective concentration levels for inducing apoptosis in cancer cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 9.8 |
These results warrant further investigation into the mechanisms of action and potential therapeutic applications in oncology.
Acaricidal Activity
The compound has also been evaluated for its acaricidal properties against agricultural pests. Studies reported moderate to high mortality rates against Tetranychus cinnabarinus at concentrations of 200 µg/mL and higher.
Table 3: Acaricidal Activity Data
| Compound | Concentration (µg/mL) | Mortality (%) |
|---|---|---|
| N,3,5-trimethyl-N-phenyl... | 400 | 90 |
| Control (Fenpyroximate) | 400 | 100 |
This suggests that the compound could be an effective agent in pest control formulations.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models of arthritis, the compound was administered to assess its effect on paw swelling and body weight loss compared to aspirin. The results showed a statistically significant reduction in inflammation markers in treated groups.
Case Study 2: Anticancer Activity
A recent clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The trial reported a partial response rate of 30% among participants, indicating potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
